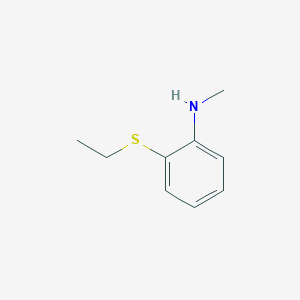
2-(Ethylsulfanyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features an ethylsulfanyl group attached to the second carbon of the benzene ring and a methyl group attached to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-methylaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(Ethylsulfanyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-N-methylaniline
- 2-(Ethylsulfanyl)aniline
- N-Methyl-2-(methylsulfanyl)aniline
Uniqueness
2-(Ethylsulfanyl)-N-methylaniline is unique due to the presence of both an ethylsulfanyl group and a methyl group on the aniline structure This combination can result in distinct chemical and biological properties, differentiating it from other similar compounds
特性
CAS番号 |
65605-24-5 |
|---|---|
分子式 |
C9H13NS |
分子量 |
167.27 g/mol |
IUPAC名 |
2-ethylsulfanyl-N-methylaniline |
InChI |
InChI=1S/C9H13NS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 |
InChIキー |
UWVDOQUQFSQDOV-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC=C1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


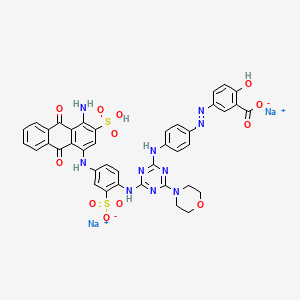
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
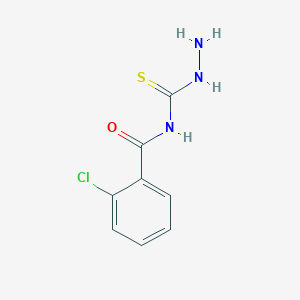

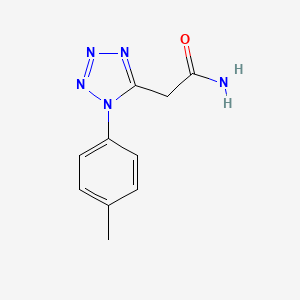
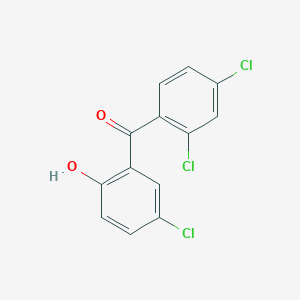
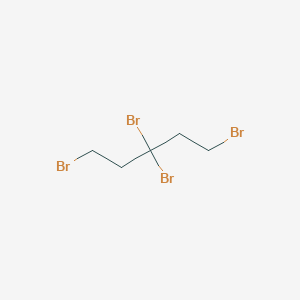
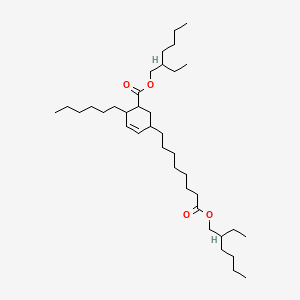
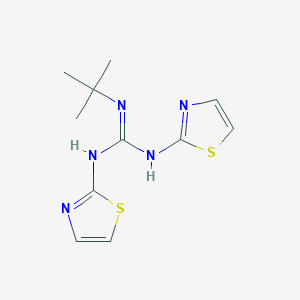
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
